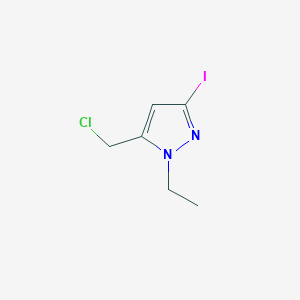![molecular formula C18H12ClN3O3S B2361262 3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 865285-92-3](/img/structure/B2361262.png)
3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a benzo[b]thiophene moiety, which is a type of heterocyclic compound containing a fused benzene and thiophene ring . The molecule also contains a 1,3,4-oxadiazole ring, which is a type of heterocycle containing an oxygen atom, two nitrogen atoms, and two carbon atoms . The presence of a carboxamide group (-CONH2) and a methoxy group (-OCH3) can also be inferred from the name of the compound.
Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized and characterized numerous derivatives of benzo[b]thiophene, focusing on their potential biological activities. For example, a study conducted by Isloor, Kalluraya, and Pai (2010) discussed the synthesis of new benzo[b]thiophene derivatives, including thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These compounds were analyzed for their antibacterial, antifungal, and anti-inflammatory properties, with many showing potent activity (Isloor, Kalluraya, & Pai, 2010).
Biological Activities
The biological activities of benzo[b]thiophene derivatives have been a significant area of research. Several studies have evaluated these compounds for their antimicrobial, antifungal, anticancer, and anti-inflammatory activities. For instance, Naganagowda and Petsom (2011) synthesized 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives, showing promising antibacterial activity (Naganagowda & Petsom, 2011).
Anticancer Evaluation
Research has also explored the anticancer potential of benzo[b]thiophene derivatives. Salahuddin et al. (2014) synthesized novel dihydropyrimidine derivatives of 1,3,4-oxadiazole and evaluated their in vitro anticancer activity, finding that some compounds exhibited moderate to high activity against various cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of benzo[b]thiophene derivatives have been widely studied, with compounds showing varied efficacy against different strains of bacteria and fungi. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, showcasing variable and modest antimicrobial activity against investigated bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological target and its role are still under investigation.
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. For instance, 3-Phosphoglycerate dehydrogenase (PHGDH) has been identified as a target in cancer therapy, diverting glycolytic flux into serine synthesis .
Properties
IUPAC Name |
3-chloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O3S/c1-24-12-8-4-2-6-10(12)17-21-22-18(25-17)20-16(23)15-14(19)11-7-3-5-9-13(11)26-15/h2-9H,1H3,(H,20,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOHFUTMVFHPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
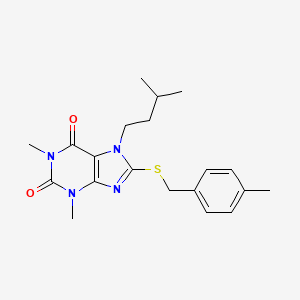
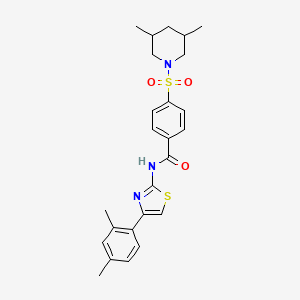
![Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2361181.png)
![3-Amino-2-[(5-bromo-2-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2361184.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2361186.png)
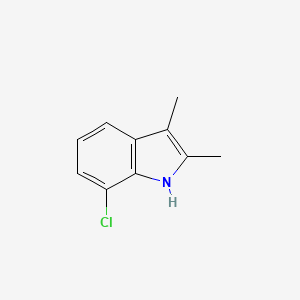


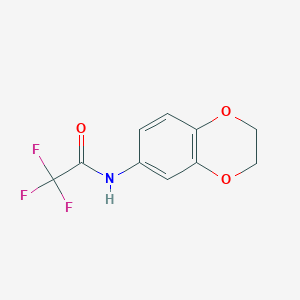
![Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester](/img/structure/B2361198.png)
![1-(10-Ethoxy-8-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-2-yl)-2,2,2-trifluoroethanone](/img/structure/B2361200.png)

